molecular formula C16H26N2OS B5883498 3-(2-Methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea

3-(2-Methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea

Cat. No.: B5883498
M. Wt: 294.5 g/mol
InChI Key: ZCVSKKVNGSJOJK-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea is an organic compound with a complex structure that includes a methoxyphenyl group and two methylpropyl groups attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea typically involves the reaction of 2-methoxyaniline with isobutyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as halides or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-Methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3,3-bis(2-methylpropyl)thiourea
  • 3-(2-Methoxyphenyl)-1,1-bis(2-methylpropyl)urea

Uniqueness

3-(2-Methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-12(2)10-18(11-13(3)4)16(20)17-14-8-6-7-9-15(14)19-5/h6-9,12-13H,10-11H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVSKKVNGSJOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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